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Compound of Interest

Compound Name: 2-Iodophenyl isothiocyanate

Cat. No.: B1630501 Get Quote

Abstract: This technical guide provides an in-depth analysis of the essential spectroscopic data

for 2-Iodophenyl isothiocyanate (C₇H₄INS), a key intermediate in pharmaceutical and organic

synthesis.[1][2] Intended for researchers, chemists, and quality control specialists, this

document outlines the core principles and practical methodologies for acquiring and

interpreting its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry

(MS) data. By integrating established protocols with detailed spectral interpretation, this guide

serves as an authoritative reference for the comprehensive characterization of this compound.

Introduction and Molecular Overview
2-Iodophenyl isothiocyanate is a bifunctional aromatic compound featuring both a reactive

isothiocyanate (-N=C=S) group and an iodine substituent. This unique combination makes it a

valuable building block in medicinal chemistry and materials science, often utilized in the

synthesis of heterocyclic compounds and biologically active molecules.[3][4] Accurate and

unambiguous structural confirmation is paramount for its application. Spectroscopic techniques

provide the necessary toolkit for verifying identity, purity, and structural integrity. This guide

details the characteristic spectral fingerprints of 2-Iodophenyl isothiocyanate across the three

most common spectroscopic methods.

Table 1: Physicochemical Properties of 2-Iodophenyl Isothiocyanate
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Property Value Source

Molecular Formula C₇H₄INS [5]

Molecular Weight 261.08 g/mol [6]

CAS Number 98041-44-2 [5]

Appearance

Pale yellow to dark brown

crystalline powder or fused

solid

[1]

IUPAC Name
1-iodo-2-

isothiocyanatobenzene
[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups

within a molecule. The IR spectrum of 2-Iodophenyl isothiocyanate is dominated by the

intense, characteristic absorption of the isothiocyanate moiety.

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR
A solid-state IR spectrum can be efficiently obtained using an FTIR spectrometer equipped with

an ATR accessory.

Sample Preparation: Place a small amount (a few milligrams) of the solid 2-Iodophenyl
isothiocyanate directly onto the ATR crystal (e.g., diamond or germanium).

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the

sample and the crystal.

Scan Parameters: Collect the spectrum over a range of 4000–400 cm⁻¹. Co-add 16 to 32

scans to achieve a high signal-to-noise ratio.

Background Correction: Perform a background scan with a clean, empty ATR crystal prior to

sample analysis. The instrument software will automatically subtract the background from the

sample spectrum.
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IR Spectrum Analysis
The key diagnostic feature in the IR spectrum is the very strong and sharp asymmetric

stretching vibration of the -N=C=S group.[7] The aromatic region shows characteristic C-H and

C=C stretching and bending vibrations.

Table 2: Key IR Absorption Bands for 2-Iodophenyl Isothiocyanate

Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

~2100-2000 Very Strong, Sharp -N=C=S Asymmetric Stretch

~3100-3000 Medium to Weak Aromatic C-H Stretch

~1570, ~1465, ~1435 Medium to Strong Aromatic C=C Ring Stretch

~750 Strong
ortho-Disubstituted C-H Out-of-

Plane Bend

~700-500 Medium to Weak C-I Stretch

Data interpreted from the NIST Gas-Phase IR Database and general principles of IR

spectroscopy.[5][7]

Workflow for IR Analysis
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Caption: Workflow for ATR-IR analysis of 2-Iodophenyl isothiocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For 2-Iodophenyl isothiocyanate, the aromatic region of the ¹H NMR spectrum is

particularly informative, while the ¹³C NMR confirms the number and electronic environment of

the carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve approximately 10-20 mg of 2-Iodophenyl isothiocyanate in

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8] Chloroform-d (CDCl₃) is a

common choice.

Instrument Setup: Use a standard 5 mm NMR tube. Acquire spectra on a spectrometer

operating at a frequency of 400 MHz or higher for optimal resolution.

¹H NMR Acquisition:

Set a spectral width of approximately 12 ppm.

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Co-add 8 to 16 scans.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

Set a spectral width of approximately 220 ppm.

A longer relaxation delay (5 seconds) may be needed for quaternary carbons.

Co-add 1024 or more scans to achieve adequate signal-to-noise.
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Predicted ¹H NMR Spectral Data
The four aromatic protons of 2-Iodophenyl isothiocyanate form a complex splitting pattern

characteristic of a 1,2-disubstituted benzene ring. The chemical shifts are influenced by the

electron-withdrawing nature of the iodine and isothiocyanate groups.

Table 3: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Proton Predicted δ (ppm) Multiplicity
Coupling
Constants (Hz)

H-6 ~7.90 dd J ≈ 7.8, 1.5

H-3 ~7.45 td J ≈ 7.7, 1.5

H-5 ~7.35 dd J ≈ 7.8, 1.7

H-4 ~7.15 td J ≈ 7.7, 1.7

Predictions are based on established substituent effects on the benzene ring and data from

similar compounds.[9]

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show seven distinct signals. The carbon of the isothiocyanate

group is notably challenging to observe. It often appears as a very broad, low-intensity signal

due to quadrupolar broadening from the adjacent ¹⁴N nucleus and specific molecular dynamics,

a phenomenon sometimes referred to as "near-silence".[10][11][12]

Table 4: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
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Carbon Predicted δ (ppm) Notes

C-NCS ~140 Very broad, low intensity.[12]

C-2 ~140.5 Quaternary, attached to -NCS

C-6 ~139.8

C-4 ~130.0

C-5 ~129.5

C-3 ~128.5

C-1 ~98.0 Quaternary, attached to -I

Predictions are based on data for phenyl isothiocyanate and known substituent chemical shifts

for iodine.[13][14]
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Caption: General workflow for ¹H and ¹³C NMR spectroscopic analysis.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the

molecule's fragmentation pattern, further confirming its structure. Electron Ionization (EI) is a
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common technique for this type of analysis.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent

like dichloromethane or ethyl acetate (~1 mg/mL).

GC Separation:

Injector: Use splitless mode to maximize sensitivity. Set injector temperature to 250 °C.

Column: A standard non-polar column (e.g., Rtx-5MS, 30 m) is suitable.

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at

10-20 °C/min to a final temperature of 280 °C.[15]

MS Detection (EI):

Ion Source: Standard electron ionization at 70 eV.

Mass Analyzer: Scan a mass range from m/z 40 to 300.

Source Temperature: Set to ~230 °C.[15]

Mass Spectrum Analysis
The EI mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the

molecular weight of the compound. The fragmentation pattern provides evidence for the

different parts of the molecule.

Table 5: Key Ions in the EI Mass Spectrum of 2-Iodophenyl Isothiocyanate
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m/z Proposed Ion Formula Notes

261 [M]⁺ [C₇H₄INS]⁺ Molecular Ion

203 [M - NCS]⁺ [C₆H₄I]⁺
Loss of the

isothiocyanate group

134 [M - I]⁺ [C₇H₄NS]⁺
Loss of the iodine

atom

76 [C₆H₄]⁺ [C₆H₄]⁺

Benzyne fragment

from loss of I and

NCS

Data interpreted from the NIST Mass Spectrometry Data Center.[6]

Proposed Fragmentation Pathway

[C₇H₄INS]⁺
m/z = 261

(Molecular Ion)

[C₆H₄I]⁺
m/z = 203

- NCS•

[C₇H₄NS]⁺
m/z = 134

- I•

[C₆H₄]⁺
m/z = 76

- I• - NCS•

Click to download full resolution via product page

Caption: Proposed EI fragmentation pathway for 2-Iodophenyl isothiocyanate.

Conclusion
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The comprehensive spectroscopic analysis of 2-Iodophenyl isothiocyanate using IR, NMR,

and MS provides a self-validating system for its structural confirmation and purity assessment.

The characteristic -N=C=S stretch in the IR spectrum, the distinct aromatic pattern in the ¹H

NMR, the unique carbon signals in the ¹³C NMR, and the predictable fragmentation in the mass

spectrum collectively form an unambiguous fingerprint for this important chemical intermediate.

The protocols and interpretive data presented in this guide offer a robust framework for

researchers and analysts in the pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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